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Compound of Interest

Compound Name: (5R)-BW-4030W92

Cat. No.: B1244023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data for adenosine A1

receptor agonists, intended to support independent validation and further research. While the

initial focus of this analysis was "(5R)-BW-4030W92," a comprehensive search of scientific

literature and public databases did not yield specific published data for this compound. It is

likely an internal designation by its original developer, GlaxoWellcome (now GSK), with limited

information in the public domain.

Therefore, this guide focuses on well-characterized adenosine A1 receptor agonists, GR79236

and GR190178, for which experimental data are available. These compounds serve as relevant

alternatives for studies involving the activation of the adenosine A1 receptor.

Data Presentation: Quantitative Comparison of
Adenosine A1 Receptor Agonists
The following tables summarize the key quantitative data extracted from published studies on

GR79236 and GR190178.

Table 1: Receptor Binding and Functional Potency
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Compound
Receptor Ki
(nM)

Functional
Assay (IC50,
nM)

Species Notes

GR79236
3.1 (A1), 1300

(A2)

2.6 (cAMP

accumulation)
DDT-MF2 cells

Highly potent

and selective for

the A1 receptor.

[1]

GR190178 Not specified Not specified Not specified

Described as a

selective low

efficacy

adenosine A1

receptor agonist.

[2][3]

Table 2: In Vivo Pharmacological Effects
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Compound Experiment Species Dose Key Findings

GR79236

Inhibition of SSS-

evoked

trigeminal activity

Cat 3-100 µg/kg (i.v.)

Dose-dependent

inhibition;

maximal effect

(80 ± 6%

reduction) at 100

µg/kg.[2][3]

Reduction of

CGRP levels
Cat 30 µg/kg (i.v.)

Substantially

reduced SSS-

stimulated CGRP

increase from 64

± 3 pmol/l to 44 ±

6 pmol/l.[2][3]

Suppression of

sleep apnea
Rat

0.03, 0.3, 3

mg/kg (i.p.)

Significant

reduction in

apnea index at

all doses; over

70% reduction at

3 mg/kg in

NREM and REM

sleep.[4][5]

Cardiovascular

effects
Rat

Orally

administered

One log unit less

potent than CPA

as a hypotensive

and bradycardiac

agent.[6]

Antinociceptive

effects
Mouse

0.13 mg/kg and

0.3 mg/kg

ED50s for

decreasing

locomotor activity

and inhibiting

DMCM-induced

seizures,

respectively.[1]
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Metabolic effects

in normal rats
Rat Not specified

Reduced fasting

glucose (25%),

free fatty acid

(50%), and

triglyceride

(55%)

concentrations.

[7]

GR190178

Inhibition of SSS-

evoked neuronal

activity

Cat
30-1000 µg/kg

(i.v.)

Dose-dependent

inhibition of SSS-

evoked neuronal

activity.[2][3]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation.

The following are summaries of the experimental protocols as described in the referenced

literature.

Inhibition of Trigeminal Nociceptive Transmission
Animal Model: Anesthetized cats (alpha-chloralose 60 mg/kg, i.p.).

Procedure: The superior sagittal sinus (SSS) was electrically stimulated to evoke activity in

the trigeminocervical complex. Single-unit recordings were taken.

Drug Administration: GR79236 (3-100 µg/kg) or GR190178 (30-1000 µg/kg) was

administered intravenously.

Data Analysis: Post-stimulus histograms were constructed to analyze the probability of

neuronal firing.

CGRP Measurement: Blood was sampled from the external jugular vein to measure

calcitonin gene-related peptide (CGRP) levels before and after drug administration.[2][3]

Suppression of Sleep Apnea
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Animal Model: Adult Sprague-Dawley rats instrumented for chronic sleep recording (EEG,

EMG).

Procedure: Respiration was measured by single-chamber plethysmography. Blood pressure

and heart period were monitored via a telemetric implant.

Drug Administration: Animals received a 1 ml/kg intraperitoneal bolus injection of saline

(control) or GR79236 (0.03, 0.3, or 3 mg/kg) 15 minutes prior to a 6-hour recording.

Data Analysis: The rate of spontaneous apneas (pauses > 2.5 seconds) and sleep stage

volumes were quantified.[4][5]

In Vitro Receptor Binding and Functional Assays
Receptor Binding: Ki values for GR79236 at adenosine A1 and A2 receptors were

determined, though the specific methodology was not detailed in the provided text.[1]

cAMP Accumulation Assay: The functional potency of GR79236 was assessed by its ability

to inhibit isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells, with an IC50 of 2.6

nM.[1]

Mandatory Visualization
The following diagrams illustrate the signaling pathway of adenosine A1 receptor agonists and

a typical experimental workflow for evaluating their effects on trigeminovascular nociception.
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Caption: Adenosine A1 Receptor Signaling Pathway.
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Caption: Workflow for Evaluating Trigeminal Nociception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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